molecular formula C7H13ClO B13169822 4-(Chloromethyl)-4-methyloxane

4-(Chloromethyl)-4-methyloxane

Cat. No.: B13169822
M. Wt: 148.63 g/mol
InChI Key: WPTXLQKUAANKOU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-4-methyloxane is an organic compound characterized by the presence of a chloromethyl group and a methyloxane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-4-methyloxane typically involves the chloromethylation of a methyloxane precursor. One common method involves the reaction of methyloxane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-4-methyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium hydroxide or other strong bases are commonly used as reagents for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Hydroxymethyl derivatives.

    Oxidation: Oxidized oxane derivatives.

    Reduction: Methyl derivatives.

Scientific Research Applications

4-(Chloromethyl)-4-methyloxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-4-methyloxane involves its interaction with nucleophiles due to the presence of the electrophilic chloromethyl group. This interaction can lead to the formation of covalent bonds with various molecular targets, affecting their function and activity. The compound’s reactivity is influenced by the electronic properties of the methyloxane ring and the chloromethyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-4-methyloxane is unique due to its specific ring structure and the positioning of the chloromethyl group, which imparts distinct reactivity and properties compared to other chloromethyl-containing compounds.

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

4-(chloromethyl)-4-methyloxane

InChI

InChI=1S/C7H13ClO/c1-7(6-8)2-4-9-5-3-7/h2-6H2,1H3

InChI Key

WPTXLQKUAANKOU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)CCl

Origin of Product

United States

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